Steric Hindrance and Reactivity Modulation vs. Cyclohexanone
The presence of the gem-dimethyl group in 2,2-dimethylcyclohexanone introduces significant steric hindrance, greatly reducing the electrophilicity of the carbonyl carbon compared to unsubstituted cyclohexanone . In comparative qualitative assessments, 2,2-dimethylcyclohexanone is identified as having significantly reduced electrophilicity due to steric shielding, making it less reactive toward nucleophilic attack than cyclohexanone, which lacks this hindrance [1].
| Evidence Dimension | Steric hindrance and electrophilicity |
|---|---|
| Target Compound Data | Classified as a sterically hindered ketone with significantly reduced electrophilicity |
| Comparator Or Baseline | Cyclohexanone (less sterically hindered, more electrophilic) |
| Quantified Difference | Not directly quantified in available literature; difference is qualitative (significant reduction in electrophilicity) |
| Conditions | Qualitative assessment based on structural analysis |
Why This Matters
This difference in steric hindrance directly impacts reaction rates and selectivity in nucleophilic additions, making 2,2-dimethylcyclohexanone a preferred substrate when steric shielding is desired to control reaction pathways.
- [1] Gauthmath. (2024). Which of the following carbonyl compounds reacts most rapidly with nucleophilic... View Source
